Benzo(a)pyrene diol epoxide

Overview

Description

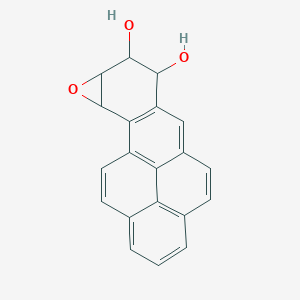

Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide, also known as bpde or benzo(a)pyrene diol epoxide, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide can be converted into benzo[a]pyrene.

Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.

7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.

Mechanism of Action

- Aryl Hydrocarbon Receptor (AhR) Activation: BPDE also activates the AhR, a transcription factor. AhR activation can alter gene expression, including genes involved in detoxification and cell cycle regulation .

Biochemical Pathways

BPDE affects several biochemical pathways:

Action Environment

Environmental factors influence BPDE’s action:

Biochemical Analysis

Biochemical Properties

Benzo(a)pyrene diol epoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, under the catalysis of cytochrome P450 1A1 (CYP1A1), Benzo(a)pyrene is metabolized into the ultimate carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), resulting in DNA damage by forming BPDE-DNA adduct .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, BPDE-DNA adduct formation and alterations of mRNA, protein, and DNA methylation of CYP1A1, GSTP1, and GSTM1 are induced by benzo [a]pyrene .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms bulky covalent DNA adducts with guanines .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Benzo(a)pyrene diol epoxide (BPDE) is a potent carcinogenic metabolite of benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) prevalent in tobacco smoke and environmental pollutants. BPDE is primarily responsible for the DNA damage associated with B[a]P exposure, leading to mutagenesis and cancer. This article provides a comprehensive overview of the biological activity of BPDE, focusing on its mechanisms of action, effects on cellular systems, and implications for human health.

Chemical Structure and Metabolism

BPDE exists in two stereoisomeric forms: anti-BPDE and syn-BPDE . These forms are generated through the metabolic activation of B[a]P by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. The metabolic pathway involves the conversion of B[a]P to its dihydrodiol form, followed by epoxidation to yield BPDE. The structure of BPDE allows it to form covalent adducts with DNA, leading to genetic mutations.

DNA Adduct Formation

The primary mechanism of BPDE's carcinogenicity is its ability to form DNA adducts. These adducts disrupt normal DNA replication and transcription processes, leading to mutations. Studies have identified specific sites on the DNA where BPDE binds, notably at guanine residues, resulting in G-to-T transversions that are characteristic mutations found in various cancers .

Induction of Chromosomal Aberrations

Research has demonstrated that BPDE induces chromosomal aberrations in human lymphocytes. A study involving 172 individuals showed that BPDE exposure resulted in single chromatid breaks without a significant correlation to age or tobacco use . This suggests that BPDE's genotoxic effects are independent of these demographic factors.

Inflammatory Response

BPDE exposure has been shown to elicit an inflammatory response in various cell types. For instance, treatment with BPDE induced the expression of pro-inflammatory cytokines and genes involved in inflammation in normal lung fibroblasts. This response was dose-dependent, with higher concentrations leading to significant alterations in gene expression related to stress and immune responses .

Effects on Gene Expression

BPDE affects multiple signaling pathways associated with cell cycle regulation and apoptosis. It has been observed to down-regulate retinoic acid receptor β and up-regulate cyclooxygenase-2 (COX-2) expression in epithelial cells, which may contribute to tumorigenesis . Additionally, studies using whole-genome microarrays revealed that BPDE alters gene expressions involved in stress responses and DNA repair mechanisms .

Lung Cancer Risk

A pilot case-control study investigated the relationship between BPDE-induced chromosomal aberrations and lung cancer risk. The study included 33 lung cancer patients and 96 controls matched for age. The findings suggested that sensitivity to BPDE-induced chromosomal damage may be a contributing factor to lung cancer susceptibility .

Neurotoxicity Studies

While BPDE is primarily recognized for its carcinogenic properties, recent studies have explored its potential neurotoxic effects. Research indicated that B[a]P exposure leads to microglial activation and subsequent neuronal death through inflammatory mechanisms rather than direct neurotoxicity . This highlights the broader implications of BPDE beyond traditional carcinogenicity.

Research Findings Summary Table

Scientific Research Applications

Carcinogenicity Studies

Mechanism of Action

BPDE is recognized as a critical DNA-damaging agent. It forms stable and unstable adducts with DNA, leading to mutations that can result in cancer. The mechanism involves the binding of BPDE to guanine residues in DNA, which can cause G→T and G→A transversions, particularly in the TP53 tumor suppressor gene .

Case Study: Lung Cancer

In a case-control study involving 221 lung cancer patients and 229 healthy controls, researchers found that individuals with higher levels of BPDE-induced DNA adducts had an increased risk of developing lung cancer. The study highlighted the correlation between BPDE exposure and chromosomal aberrations in lymphocyte cultures .

Genotoxicity Assessments

Chromosomal Aberrations

Research has documented that BPDE induces chromosomal aberrations in human lymphocytes. A study analyzed samples from 172 individuals, revealing that BPDE predominantly caused single chromatid breaks without significant correlation to demographic factors such as age or sex .

Table 1: Summary of Chromosomal Aberration Studies Induced by BPDE

| Study Reference | Sample Size | Type of Aberration | Key Findings |

|---|---|---|---|

| 172 | Single chromatid breaks | No correlation with age or tobacco use | |

| 33 cases | Various aberrations | Increased frequency in lung cancer patients |

Biomonitoring of Exposure

Detection of Adducts

BPDE-DNA adducts serve as biomarkers for exposure assessment. Studies have utilized techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify BPDE-DNA adducts in biological samples. This approach aids in understanding individual exposure levels and associated health risks .

Table 2: Techniques for Measuring BPDE Exposure

| Technique | Description | Application |

|---|---|---|

| LC-MS/MS | Quantifies BPDE-DNA adducts | Biomonitoring |

| Immunohistochemistry | Detects specific adducts in tissue samples | Cancer research |

| PCR-based methods | Analyzes mutations associated with adducts | Genetic studies |

Inflammatory Response Studies

BPDE has been shown to stimulate inflammatory responses in human lung fibroblasts through pathways involving p53 and c-Jun N-terminal kinase (JNK). This inflammatory response may contribute to the progression of lung diseases and cancer .

Environmental Health Research

Given its presence in tobacco smoke and environmental pollutants, BPDE is a key focus in studies assessing the health impacts of polycyclic aromatic hydrocarbons (PAHs). Research has explored exposure levels among workers in high-risk environments, such as highway toll stations, linking BPDE exposure to increased cancer risk .

Table 3: Environmental Exposure Studies Involving BPDE

Properties

IUPAC Name |

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEPMTIXHXSFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036779 | |

| Record name | Benzo(a)pyrene diolepoxide 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55097-80-8, 58917-67-2 | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene diolepoxide 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.